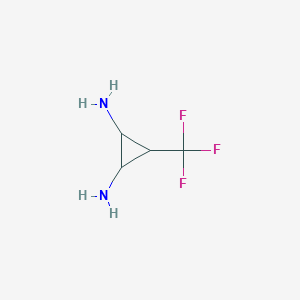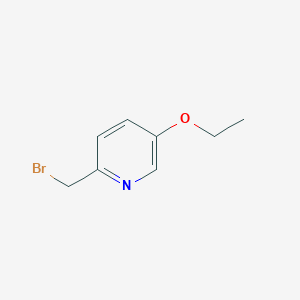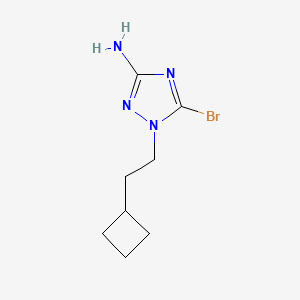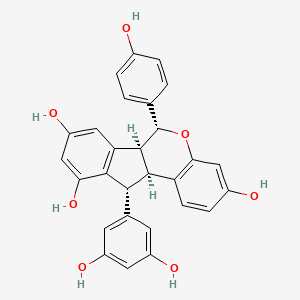
3-(Trifluoromethyl)cyclopropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)cyclopropane-1,2-diamine: (CAS No. 1461708-36-0) is a fascinating compound with a molecular formula of C₄H₇F₃N₂ and a molecular weight of 140.11 g/mol . Its structure features a cyclopropane ring substituted with a trifluoromethyl group and two amino (NH₂) groups.
Preparation Methods
a. Synthetic Routes: The synthesis of this compound involves a solvent-controlled reaction. Specifically, it can be prepared via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂ . The reaction conditions and detailed synthetic routes would require further investigation.
Chemical Reactions Analysis
Types of Reactions: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Detailed studies are needed to explore its reactivity further.
Common Reagents and Conditions: Common reagents used in reactions involving this compound might include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines). specific conditions would depend on the desired transformation.
Major Products: The major products formed from reactions with 3-(Trifluoromethyl)cyclopropane-1,2-diamine would vary based on the reaction type. Further research is necessary to identify these products conclusively.
Scientific Research Applications
Chemistry: It could serve as a building block for designing novel molecules due to its unique structural features.
Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Investigations into its pharmacological properties could lead to drug development.
Industry: Its trifluoromethyl group may find applications in materials science or as a fluorinated building block.
Mechanism of Action
The exact mechanism by which 3-(Trifluoromethyl)cyclopropane-1,2-diamine exerts its effects remains an open question. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
trifluoromethylbenzene, 3,4-diamine (CAS No. 368718-36-0) , may share some similarities. Investigating their differences could highlight the uniqueness of our compound.
Remember that ongoing research may reveal additional insights into this intriguing molecule
Properties
CAS No. |
1461708-36-0 |
|---|---|
Molecular Formula |
C4H7F3N2 |
Molecular Weight |
140.11 g/mol |
IUPAC Name |
3-(trifluoromethyl)cyclopropane-1,2-diamine |
InChI |
InChI=1S/C4H7F3N2/c5-4(6,7)1-2(8)3(1)9/h1-3H,8-9H2 |
InChI Key |
QUJZFGBQKXXSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C1N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)

![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)
![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)



![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid](/img/structure/B13072650.png)




